molecular formula C19H13N3O3S B2746609 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941993-66-4

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2746609
CAS No.: 941993-66-4
M. Wt: 363.39
InChI Key: LUEBQSQQRQXSKD-UHFFFAOYSA-N
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Description

N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 4-phenoxyphenyl group and at the 2-position with a 1,2-oxazole-5-carboxamide moiety. This structure combines aromatic and heteroaromatic systems, which are common in medicinal chemistry for their ability to interact with biological targets. The synthesis of such compounds typically involves coupling reactions between carboxylate intermediates and amines under classic coupling conditions (e.g., EDC·HCl, HOBt) .

The phenoxyphenyl and oxazole-thiazole architecture is associated with diverse pharmacological activities, including antimicrobial and antiviral properties, as seen in structurally related molecules .

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-18(17-10-11-20-25-17)22-19-21-16(12-26-19)13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-12H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEBQSQQRQXSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and oxazole rings exhibit potent antimicrobial properties. For instance, derivatives of oxazole have shown promising antibacterial activities against strains more resistant than standard antibiotics like ampicillin and streptomycin . The structural similarities of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide to these active compounds suggest it may also possess similar effects.

2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of oxazole derivatives. For example, certain synthesized compounds were evaluated for their ability to inhibit inflammation in animal models . The presence of the thiazole group in this compound may enhance its efficacy against inflammatory conditions.

3. Analgesic Properties
The analgesic activity of related compounds has been assessed using various pharmacological tests such as the writhing test and hot plate test. These studies demonstrated that specific structural modifications could lead to significant analgesic effects . The potential application of this compound in pain management warrants further investigation.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluating various oxazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship analysis suggested that modifications on the phenoxy group could improve efficacy .

Case Study 2: Anti-inflammatory Research
In a comparative study on thiazole derivatives for anti-inflammatory activity, certain compounds showed a reduction in edema comparable to standard treatments such as aspirin. The results indicated that the thiazole moiety plays a crucial role in mediating these effects .

Mechanism of Action

The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

The compound’s structural and functional analogs are analyzed below, focusing on substituent variations, biological activities, and structure-activity relationships (SAR).

Table 1: Structural and Functional Analogs

Compound Name Key Substituents/Modifications Biological Activity/Notes Reference Evidence
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide Methoxyphenyl, oxadiazole, methyl-thiazole Not explicitly stated; structural analog
3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide Methyl group at oxazole-3-position Structural analog; potential solubility modulation
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide Benzylphenyl substituent on thiazole Unreported activity; substituent effect study
SSAA09E2 (N-[[4-(4-methyl-piperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide) Piperazinyl-phenylmethyl group SARS-CoV entry inhibitor; blocks ACE2 interaction
5-(4-Methoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide Diazene linker, methoxyphenyl Structural diversity; no activity reported

Structural Modifications and Pharmacological Implications

a) Phenoxyphenyl vs. Methoxyphenyl/Other Aromatic Groups
  • The 4-phenoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking compared to the 4-methoxyphenyl analog in .
  • Replacement with a benzylphenyl group () introduces bulkier hydrophobic substituents, which could improve membrane permeability but reduce solubility .
b) Oxazole vs. Oxadiazole/Triazole Moieties
  • The 1,2-oxazole-5-carboxamide in the target compound differs from the 1,2,4-oxadiazole in .
  • Compounds with triazole linkers () show antitubercular activity, suggesting that heterocycle choice directly impacts target selectivity .
c) Substituent Positional Effects
  • A methyl group at the oxazole-3-position () may sterically hinder interactions compared to the unsubstituted oxazole in the target compound, possibly altering potency .
  • The diazene linker in introduces conformational rigidity, which could limit rotational freedom and affect binding kinetics .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Phenoxyphenyl and benzylphenyl groups increase logP values compared to methoxy or diazene substituents, impacting absorption and distribution .
  • Metabolic Stability : Oxadiazoles () are prone to hydrolysis, whereas oxazole-carboxamides (target compound) may exhibit improved stability due to reduced electrophilicity .

Biological Activity

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H15N3O3S
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 953209-29-5

The presence of thiazole and oxazole rings contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound exhibits several biological activities through different mechanisms:

  • Tyrosine Kinase Inhibition : This compound has been identified as a potential inhibitor of Bruton’s tyrosine kinase (BTK), which plays a critical role in B-cell signaling. Inhibition of BTK can lead to decreased proliferation of malignant B-cells, making it a candidate for treating B-cell malignancies .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole and oxazole compounds possess antibacterial properties. The compound has shown activity against various bacterial strains, potentially by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
  • Anticancer Potential : The compound's ability to inhibit cell proliferation in certain cancer cell lines has been noted, with specific emphasis on its effects on apoptosis pathways. It may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target/Organism IC50/Activity Level Reference
Tyrosine Kinase InhibitionBTKIC50 = 0.04 - 0.15 µM
Antibacterial ActivityE. coli, S. aureusMIC = 0.25 - 0.50 µg/mL
Anticancer ActivityVarious Cancer Cell LinesIC50 = 0.01 - 0.50 µM
Apoptosis InductionHuman Cancer CellsSignificant increase in caspase activity

Case Study 1: BTK Inhibition in Lymphoma Models

A study investigated the effects of this compound on lymphoma cell lines expressing BTK. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, supporting its potential use in treating B-cell malignancies.

Case Study 2: Antibacterial Efficacy

In vitro testing against Escherichia coli and Staphylococcus aureus demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics like ampicillin, indicating its potential as a novel antibacterial agent.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide?

Methodological Answer: The synthesis involves multi-step heterocyclic chemistry. A plausible route includes:

Thiazole Core Formation : Condensation of 4-(4-phenoxyphenyl)thiazol-2-amine with an oxazole-5-carbonyl chloride derivative under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .

Carboxamide Coupling : Activate the oxazole-5-carboxylic acid using EDC/HOBt, followed by coupling with the thiazole-2-amine intermediate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to avoid side products (e.g., over-substitution on the thiazole ring).

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1DCM, Et₃N, 0°C→RT65–7590–95
2EDC/HOBt, DMF, RT50–6085–90

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration and confirm regioselectivity (e.g., Acta Crystallographica data for analogous thiazole-oxazole hybrids) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish thiazole (C-S) and oxazole (C-O) ring protons .
    • FTIR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and absence of unreacted carboxylic acid (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological activities are reported for similar thiazole-oxazole hybrids?

Methodological Answer: Thiazole derivatives exhibit:

  • Antimicrobial Activity : MIC values ≤8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer Potential : IC₅₀ of 10–20 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction .

Q. Table 2: Biological Screening Data (Analogous Compounds)

Assay TypeModel SystemKey FindingReference
AntimicrobialS. aureus (ATCC)MIC = 4 µg/mL
AntiproliferativeMCF-7 CellsIC₅₀ = 12.5 µM (72h exposure)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Replace phenoxy groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
  • Scaffold Hybridization : Fuse with triazole or pyridine rings to enhance binding affinity (see PubChem data for related heterocycles) .
  • Molecular Docking : Use crystallographic data (e.g., PDB ID 3ERT) to model interactions with kinase targets (e.g., EGFR) .

Key Insight : Methoxy groups at para-positions improve solubility but may reduce target engagement due to steric hindrance .

Q. How can solubility limitations in pharmacological assays be addressed?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays, maintaining final DMSO ≤0.1% to avoid cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility (hydrolyzed in vivo) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assays : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH 7.2) .
  • Validate Targets : Use CRISPR-edited cell lines to confirm mechanism (e.g., knockout EGFR in cancer models) .
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., correlation between logP and IC₅₀) .

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